
2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide is a chemical compound with the molecular formula C9H14N2OS and a molecular weight of 198.29 g/mol . This compound is known for its unique structure, which includes a pyridine ring, a sulfenamide group, and a tert-butyl group attached to the nitrogen atom. The presence of the 1-oxide group adds to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide typically involves the reaction of pyridine-2-thiol with tert-butylamine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as dichloromethane or acetonitrile and a temperature range of 0-25°C. The oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid, facilitates the formation of the 1-oxide group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the reproducibility and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 1-oxide group back to the corresponding sulfenamide.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to the corresponding sulfenamide.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The sulfenamide group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. The 1-oxide group may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-: Lacks the 1-oxide group, resulting in different chemical properties.
2-Pyridinesulfenamide, N-(1,1-dimethylpropyl)-, 1-oxide: Similar structure but with a different alkyl group attached to the nitrogen atom.
2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 2-oxide: The position of the oxide group is different, leading to variations in reactivity.
Uniqueness
The presence of the 1-oxide group in 2-Pyridinesulfenamide, N-(1,1-dimethylethyl)-, 1-oxide imparts unique redox properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and industry .
Propiedades
Número CAS |
59282-35-8 |
|---|---|
Fórmula molecular |
C9H14N2OS |
Peso molecular |
198.29 g/mol |
Nombre IUPAC |
2-methyl-N-(1-oxidopyridin-1-ium-2-yl)sulfanylpropan-2-amine |
InChI |
InChI=1S/C9H14N2OS/c1-9(2,3)10-13-8-6-4-5-7-11(8)12/h4-7,10H,1-3H3 |
Clave InChI |
BYZCIXGMDPZMJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NSC1=CC=CC=[N+]1[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


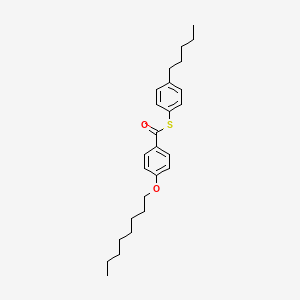

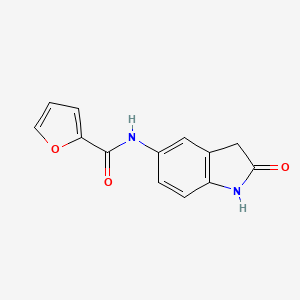
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13974297.png)
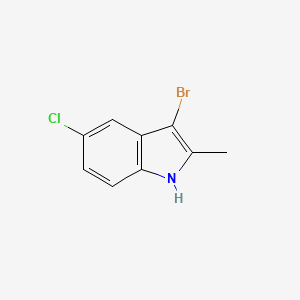
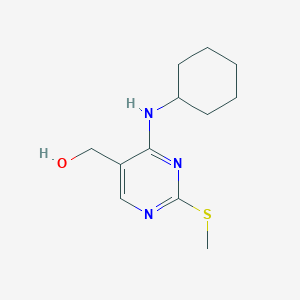
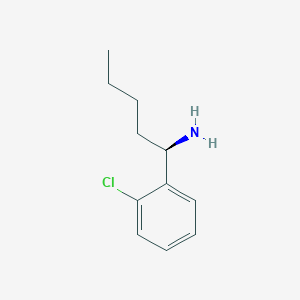


![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974332.png)



![2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13974356.png)
